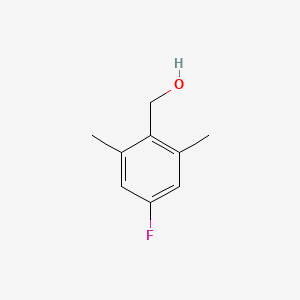
2,6-ジメチル-4-フルオロベンジルアルコール
概要
説明
2,6-Dimethyl-4-fluorobenzyl alcohol is an organic compound with the molecular formula C9H11FO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is used in various chemical and industrial applications due to its unique structural properties.
科学的研究の応用
2,6-Dimethyl-4-fluorobenzyl alcohol has several applications in scientific research:
作用機序
Target of Action
As a derivative of benzyl alcohol, it may share similar targets .
Mode of Action
It is known that alcohols, including benzyl alcohol derivatives, can undergo various reactions, including conversion into alkyl halides . This process involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
It’s known that benzyl alcohol and its derivatives can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Result of Action
Based on its chemical structure, it may participate in various chemical reactions, leading to the formation of different products .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethyl-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2,6-dimethyl-4-fluorobenzyl alcohol may involve catalytic hydrogenation of the corresponding benzaldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 2,6-Dimethyl-4-fluorobenzaldehyde
Reduction: 2,6-Dimethyl-4-fluorotoluene
Substitution: Various substituted benzyl alcohol derivatives
類似化合物との比較
Similar Compounds
2,6-Dimethylbenzyl alcohol: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobenzyl alcohol: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-chlorobenzyl alcohol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
2,6-Dimethyl-4-fluorobenzyl alcohol is unique due to the combined presence of fluorine and methyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and industrial applications .
特性
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSZVFDOPDBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666653 | |
| Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773868-67-0 | |
| Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


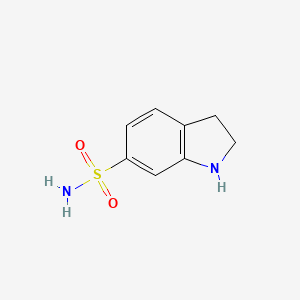
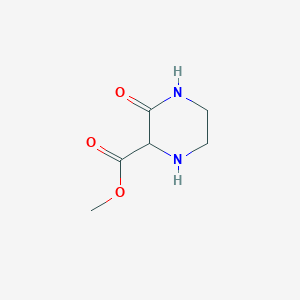



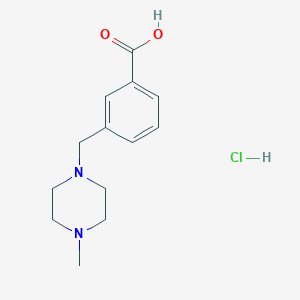
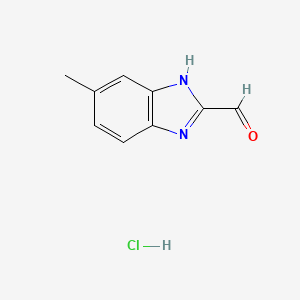
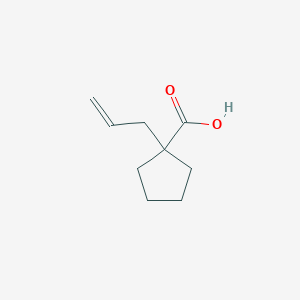
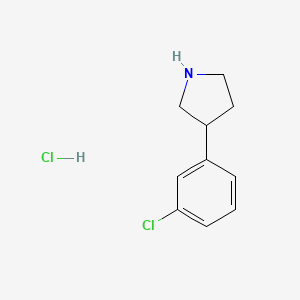
![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)
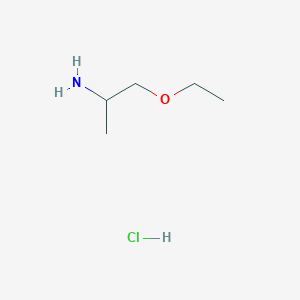
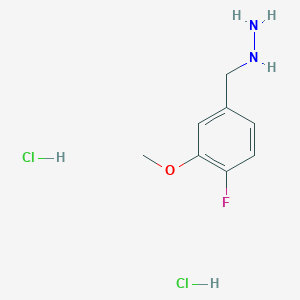
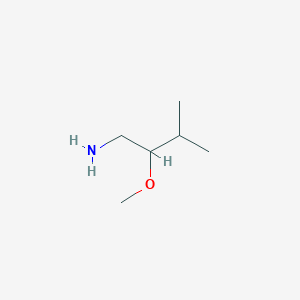
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
